molecular formula C12H12N2O4S B1608510 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione CAS No. 220510-17-8

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Cat. No.: B1608510
CAS No.: 220510-17-8
M. Wt: 280.30 g/mol
InChI Key: QKCWUYHXHMXOLG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by its fundamental composition consisting of an indoline-2,3-dione backbone with a pyrrolidinylsulfonyl group attached at the 5-position of the aromatic ring system. The compound exhibits a molecular formula of C₁₂H₁₂N₂O₄S and possesses a molecular weight of 280.30 grams per mole, representing a relatively compact yet functionally diverse molecular structure. The core indoline-2,3-dione moiety features a bicyclic system where the benzene ring is fused to a five-membered ring containing two carbonyl groups at positions 2 and 3, creating a characteristic diketo functionality that is essential for the compound's biological activity.

Crystallographic analysis reveals that the indoline core maintains essential planarity, which is crucial for its interaction with biological targets. The structural investigation of related isatin derivatives demonstrates that the isatin moiety typically exhibits mean deviations from planarity of approximately 0.009 to 0.014 Å, with maximum deviations rarely exceeding 0.087 Å. The pyrrolidine ring system attached through the sulfonyl linkage adopts conformations that are influenced by the spatial requirements of the sulfonyl bridge and the steric interactions with the indoline framework. The sulfonyl group serves as a critical structural element, providing both electronic and steric effects that modulate the compound's overall molecular geometry and its interactions with target proteins.

The three-dimensional arrangement of this compound creates specific spatial relationships between functional groups that are essential for its biological activity. The sulfonyl oxygen atoms are positioned to form potential hydrogen bonding interactions, while the pyrrolidine nitrogen can participate in additional binding interactions. The carbonyl groups of the indoline-2,3-dione system are oriented to facilitate optimal interactions with caspase active sites, particularly through coordination with cysteine residues in the enzyme's binding pocket. These structural features collectively contribute to the compound's selectivity and potency as a caspase inhibitor.

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive chemical identification that reflects its structural composition and functional group arrangement. The official IUPAC name is designated as 5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione, which systematically describes the compound's structure by identifying the parent indole-2,3-dione system and specifying the position and nature of the pyrrolidinylsulfonyl substituent. This nomenclature system ensures unambiguous identification of the compound across scientific literature and chemical databases.

The compound is registered under the Chemical Abstracts Service number 220510-17-8, providing a unique numerical identifier that facilitates database searches and regulatory documentation. Additional systematic identifiers include the Simplified Molecular Input Line Entry System representation, expressed as C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O, which provides a standardized textual representation of the molecular structure. The International Chemical Identifier key QKCWUYHXHMXOLG-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, ensuring accurate identification across various chemical information systems.

Identification Parameter Value
IUPAC Name 5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione
CAS Registry Number 220510-17-8
Molecular Formula C₁₂H₁₂N₂O₄S
Molecular Weight 280.30 g/mol
PubChem CID 4117381
InChI Key QKCWUYHXHMXOLG-UHFFFAOYSA-N

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCWUYHXHMXOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399500
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220510-17-8
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Step 1: Sulfonation of Indoline-2,3-dione

Indoline-2,3-dione undergoes sulfonation using chlorosulfonic acid to form 5-chlorosulfonylindoline-2,3-dione.

  • Reagents : Chlorosulfonic acid, indoline-2,3-dione.
  • Conditions : Reaction at 60°C for 1–2 hours.
  • Mechanism : Electrophilic substitution at the 5-position of the aromatic ring.

Step 2: Amination with Pyrrolidine

The chlorosulfonyl intermediate reacts with pyrrolidine to yield the target compound.

  • Reagents : Pyrrolidine, dimethylformamide (DMF), sodium hydride (base).
  • Conditions :
    • Stirring at 0°C for 15 minutes.
    • Room temperature reaction for 1 hour.
  • Workup : Extraction with ethyl acetate and purification via column chromatography.
  • Yield : 64–85%.

Synthetic Pathway Summary

Step Reagents/Conditions Intermediate/Product Yield Reference
1 Chlorosulfonic acid, 60°C 5-Chlorosulfonylindoline-2,3-dione N/A
2 Pyrrolidine, DMF, NaH 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione 64–85%

Key Experimental Details

  • Characterization :
  • Optimization :
    • Use of DMF as a polar aprotic solvent enhances nucleophilic substitution efficiency.
    • Sodium hydride ensures deprotonation of pyrrolidine for effective amination.

Challenges and Considerations

  • Regioselectivity : Sulfonation predominantly occurs at the 5-position due to electronic and steric factors.
  • Purity : Column chromatography (ethyl acetate/hexane) is critical to isolate the product from di- or tri-sulfonated byproducts.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

The primary applications of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione lie within scientific research:

  • Medicinal Chemistry : Exploring the potential of indole derivatives in drug discovery.
  • Antiviral Research : Studying its activity against influenza virus. Several derivatives of indoline-2,3-dione have demonstrated high activity against the SARS-CoV-2 virus . For example, 5-(pyrrolidin-1-ylsulfonyl)-1′H-spiroindoline derivative 3a showed 84% inhibition of viral replication .
  • Chemical Synthesis : It is used as a building block in synthesizing more complex molecules with potential biological activities.

Antiviral Activity Case Study

One study focused on synthesizing spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine derivatives using 5-(substituted-sulfonyl)indoline-2,3-dione . The study found that derivative 3a , a 5-(pyrrolidin-1-ylsulfonyl)-1′H-spiroindoline, exhibited the most significant activity against SARS-CoV-2, with an 84% inhibition rate . Replacing the methyl group in 3a with benzyl or 4-Cl-benzyl moieties decreased the activity, highlighting the importance of specific functional groups for antiviral activity . Further research indicated that 5-(piperidin-1-ylsulfonyl)-1′H-spiroindoline derivatives 4b and 4e showed even higher activity, with inhibition percentages of 99% and 91%, respectively .

Potential Chemical Reactions

This compound can participate in various chemical reactions typical of indole derivatives:

  • Electrophilic Substitution : Reactions at the indole ring.
  • Nucleophilic Addition : Reactions at the dione groups.
  • Sulfonylation : Modification of the sulfonyl group.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

5-(Piperidin-1-ylsulfonyl)indoline-2,3-dione

  • Structure : A six-membered piperidine ring replaces the pyrrolidine group.
  • Activity: Exhibits potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa biofilms, with MIC values ranging from 1.9–125 µg/mL. Its sulfathiazole derivative (compound 22b) showed the highest antibiofilm activity (BI50 = 1.95 µg/mL) .
  • Mechanism : Acts via quorum sensing (QS) inhibition in Escherichia coli, disrupting bacterial communication and virulence .

5-((4-Methylpiperazin-1-yl)sulfonyl)indoline-2,3-dione

  • Structure : Incorporates a 4-methylpiperazine group, introducing a tertiary amine and methyl substitution.
  • Activity: Demonstrated superior antibacterial activity (MIC = 1.9–62.5 µg/mL) compared to levofloxacin (MIC = 8.1–130 µg/mL).

5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Retracted Study)

  • Structure : Features a trifluoromethyl group on the piperidine ring.
  • Reported Activity : A retracted study claimed antiviral activity against H1N1 influenza, HSV-1, and Coxsackievirus B3, with low IC50 values. Molecular docking suggested binding to viral protease active sites .
  • Caution : The retraction underscores the need for independent validation of these results .

5-(Trifluoromethoxy)indoline-2,3-dione

  • Structure : Replaces the sulfonyl-pyrrolidine group with a trifluoromethoxy moiety.
  • Activity : Effective against bacterial persister cells and biofilms, likely due to halogen-enhanced membrane disruption .

5-Fluoroindoline-2,3-dione Derivatives

  • Structure : Fluorine substitution at the 5-position.
  • Activity : Shows antitumor and antiviral properties, with derivatives like 5-fluoro-1-methylindoline-2,3-dione being explored for variola virus inhibition .

Structure–Activity Relationship (SAR) Analysis

Compound Substituent Key Pharmacological Properties MIC/IC50/BI50 Reference ID
5-(Piperidin-1-ylsulfonyl)indoline-2,3-dione Piperidine Antibacterial, antibiofilm 1.9–125 µg/mL (MIC)
5-((4-Methylpiperazin-1-yl)sulfonyl)indoline-2,3-dione 4-Methylpiperazine QS inhibition, antibiofilm BI50 = 1.95–15.6 µg/mL
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Trifluoromethyl-piperidine Antiviral (H1N1, HSV-1, Coxsackievirus) IC50 < 10 µM (reported)
5-(Trifluoromethoxy)indoline-2,3-dione Trifluoromethoxy Anti-persister, antibiofilm N/A
5-Fluoro-1-methylindoline-2,3-dione 5-Fluoro, 1-methyl Antiviral (variola) N/A

Key SAR Observations :

Ring Size and Flexibility : Piperidine (6-membered) derivatives generally show higher antibacterial activity than pyrrolidine (5-membered) analogs, likely due to improved conformational stability and target binding .

Halogenation : Fluorine substitution improves metabolic stability and membrane permeability, critical for antiviral applications .

Biological Activity

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of an indoline core substituted with a pyrrolidinylsulfonyl group. Its molecular formula is C12H12N2O4SC_{12}H_{12}N_{2}O_{4}S . The sulfonamide moiety enhances its solubility and biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of viral replication. For instance, one derivative showed an inhibition percentage of 84% against the virus . This activity was attributed to the compound's ability to disrupt viral entry or replication processes.

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Anti-inflammatory Properties

Another notable aspect of this compound is its anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases . The compound's ability to modulate immune responses positions it as a promising therapeutic agent.

Cytotoxicity and Safety Profile

Despite its potent biological activities, safety assessments are crucial. Preliminary studies indicate that this compound exhibits relatively low cytotoxicity in mammalian cell lines, making it a safer alternative compared to other compounds with similar activities .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Viral Inhibition : The compound likely interacts with viral proteins or host cell receptors involved in viral entry.
  • Antimicrobial Action : It may disrupt bacterial membrane integrity or inhibit essential metabolic enzymes.
  • Anti-inflammatory Effects : The modulation of cytokine production suggests interference with signaling pathways involved in inflammation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayInhibition PercentageReference
AntiviralSARS-CoV-284%
AntimicrobialVarious bacteriaVariable
Anti-inflammatoryPro-inflammatory cytokinesSignificant reduction

Notable Research Findings

  • SARS-CoV-2 Study : A derivative of this compound was tested for its efficacy against SARS-CoV-2, showing promising results that warrant further investigation into its mechanism and potential as an antiviral agent .
  • Inflammation Modulation : In vitro studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of indoline-2,3-dione derivatives. A key approach is the reaction of 5-sulfonyl chloride indoline-2,3-dione with pyrrolidine under basic conditions (e.g., triethylamine in anhydrous DCM). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of indoline precursor to pyrrolidine), temperature (0–5°C to minimize side reactions), and reaction time (4–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • Methodological Answer :

  • NMR : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substitution patterns, with characteristic shifts for the sulfonyl group (δ 3.1–3.3 ppm for pyrrolidine protons) and indoline-dione carbonyls (δ 170–175 ppm in 13C) .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, intermolecular N⋯O contacts in indoline-dione derivatives are detectable at 1.8 Å resolution .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 307.08 for C12H12N2O4S) .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential irritant vapors (e.g., sulfonyl chlorides).
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for compound-specific protocols .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the sulfonylation of indoline-2,3-dione derivatives?

  • Methodological Answer : Regioselectivity at the C5 position is influenced by steric and electronic factors. Use bulky bases (e.g., DBU) to deprotonate the indoline NH selectively, directing sulfonylation to the C5 position. Computational DFT studies (e.g., Gaussian 16 with B3LYP/6-31G*) predict electron density distribution, guiding solvent choice (polar aprotic solvents like DMF enhance electrophilic attack) .

Q. How to resolve contradictions in reported biological activities (e.g., antiviral vs. neuroprotective effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Bioassay standardization : Use cell lines with consistent passage numbers (e.g., HEK293 for receptor binding) and validate purity via HPLC (>98%).
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Structural analogs : Compare with fluorinated derivatives (e.g., 5-(trifluoromethyl)sulfonyl analogs) to isolate electronic effects on activity .

Q. What computational methods predict reactivity in functionalization reactions of this compound?

  • Methodological Answer :

  • Docking studies : AutoDock Vina models interactions with biological targets (e.g., 5-HT6 receptors) using crystal structures from PDB (e.g., 6WGT).
  • Reactivity indices : Fukui functions calculated via DFT identify nucleophilic/electrophilic sites (e.g., C5 vs. C7 positions) for functionalization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Reactant of Route 2
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5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

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